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Compound of Interest

Compound Name: 2-[(Quinolin-2-yl)amino]ethan-1-ol

Cat. No.: B375607 Get Quote

An In-depth Technical Guide on the Synthesis and Characterization of 2-[(Quinolin-2-
yl)amino]ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a proposed synthetic route and predicted

characterization data for 2-[(Quinolin-2-yl)amino]ethan-1-ol, as detailed experimental

procedures and data for this specific compound are not readily available in published literature.

The proposed methodologies are based on established principles of organic chemistry and

data from analogous compounds.

Abstract
Quinoline derivatives are a significant class of heterocyclic compounds with a wide range of

biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory

properties.[1][2][3] The introduction of an amino-alcohol side chain at the 2-position of the

quinoline ring can modulate the compound's physicochemical properties and biological activity.

This guide details a proposed synthetic pathway for 2-[(Quinolin-2-yl)amino]ethan-1-ol, a
novel derivative, via nucleophilic aromatic substitution. Furthermore, it provides a

comprehensive summary of its predicted analytical and spectroscopic characteristics to aid in

its identification and characterization.
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The synthesis of 2-[(Quinolin-2-yl)amino]ethan-1-ol is proposed to proceed via a nucleophilic

aromatic substitution (SNAr) reaction. This common and effective method involves the reaction

of a halo-substituted quinoline with an amine.[4][5][6] In this proposed route, 2-chloroquinoline

serves as the electrophilic substrate, and 2-aminoethan-1-ol acts as the nucleophile. The lone

pair of electrons on the nitrogen atom of 2-aminoethan-1-ol attacks the electron-deficient C2

carbon of the quinoline ring, leading to the displacement of the chloride leaving group.

The reaction can be facilitated by a base to neutralize the hydrochloric acid generated during

the reaction, driving the equilibrium towards the product. The use of a high-boiling point solvent

is often preferred to allow for elevated reaction temperatures, which can increase the reaction

rate.
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Caption: Proposed workflow for the synthesis of 2-[(Quinolin-2-yl)amino]ethan-1-ol.

Experimental Protocols
Synthesis of 2-[(Quinolin-2-yl)amino]ethan-1-ol
Materials:

2-Chloroquinoline (1.0 eq)

2-Aminoethan-1-ol (1.2 eq)

Potassium carbonate (K₂CO₃) (2.0 eq)

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Ethyl acetate
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Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-

chloroquinoline and the chosen solvent (DMF or DMSO).

Add 2-aminoethan-1-ol and potassium carbonate to the mixture.

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. The reaction progress can

be monitored by Thin Layer Chromatography (TLC).

After the reaction is complete (as indicated by the consumption of the starting material), cool

the mixture to room temperature.

Pour the reaction mixture into a separatory funnel containing water and extract with ethyl

acetate (3 x 50 mL).

Combine the organic layers and wash with water and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent

under reduced pressure using a rotary evaporator to obtain the crude product.

Purification
The crude product can be purified by one of the following methods:

Column Chromatography: Use a silica gel column with a suitable eluent system (e.g., a

gradient of methanol in dichloromethane or ethyl acetate in hexanes) to isolate the pure

compound.

Recrystallization: Dissolve the crude product in a minimum amount of a hot solvent (e.g.,

ethanol, isopropanol, or an ethanol/water mixture) and allow it to cool slowly to form crystals

of the pure product.
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The following tables summarize the predicted physical and spectroscopic data for 2-[(Quinolin-
2-yl)amino]ethan-1-ol.

Physical Properties
Property Predicted Value

Molecular Formula C₁₁H₁₂N₂O

Molecular Weight 188.23 g/mol

Physical State Likely a solid at room temperature

Melting Point 130-140 °C (estimated)

Boiling Point 395.3 ± 17.0 °C[7]

Density 1.252 ± 0.06 g/cm³[7]

pKa 14.67 ± 0.10[7]

Appearance Off-white to pale yellow solid

Spectroscopic Data
3.2.1 ¹H and ¹³C NMR Spectroscopy

The predicted chemical shifts are based on the analysis of similar structures.[8][9] The

numbering scheme for the quinoline ring is standard.
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¹H NMR (Predicted, in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)

~7.9-8.1

~7.8-7.9

~7.5-7.6

~7.3-7.4

~7.1-7.2

~6.7-6.8

~6.5-6.7

~4.8-5.0

~3.5-3.6

~3.3-3.4
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¹³C NMR (Predicted, in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)

~158-160

~148-150

~138-140

~128-130

~126-128

~124-126

~122-124

~115-117

~110-112

~60-62

~45-47

3.2.2 Infrared (IR) Spectroscopy

The predicted IR absorption bands are characteristic of the functional groups present in the

molecule.[10][11][12][13]
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IR Spectroscopy (Predicted, KBr Pellet)

Frequency (cm⁻¹)

3200-3500

3050-3150

2850-2960

~1610, ~1570, ~1500

~1430

~1250

~1050

~750-850

3.2.3 Mass Spectrometry (MS)

The predicted mass spectrum would show a molecular ion peak and characteristic

fragmentation patterns.[14][15][16][17][18]

Mass Spectrometry (Predicted, ESI+)

m/z Value

189.10

171.09

158.09

144.08

129.06

Potential Applications and Further Research
Derivatives of 2-aminoquinoline have demonstrated a wide array of pharmacological activities.

[1][19][20] This suggests that 2-[(Quinolin-2-yl)amino]ethan-1-ol could be a valuable scaffold
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for the development of new therapeutic agents. Further research should focus on the in-vitro

and in-vivo evaluation of this compound for various biological activities.
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Caption: Logical workflow from synthesis to potential drug discovery applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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